molecular formula C6H13NO2 B2834390 L-Norvaline, methyl ester CAS No. 29582-96-5

L-Norvaline, methyl ester

Cat. No.: B2834390
CAS No.: 29582-96-5
M. Wt: 131.175
InChI Key: VXGRMCZTYDXKQW-YFKPBYRVSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

L-Norvaline, methyl ester is a chemical compound with the molecular formula C6H13NO2 It is an ester derivative of L-Norvaline, an amino acid that is not incorporated into proteins but has various biological activities

Preparation Methods

Synthetic Routes and Reaction Conditions

L-Norvaline, methyl ester can be synthesized through the esterification of L-Norvaline with methanol in the presence of an acid catalyst. The reaction typically involves heating L-Norvaline with methanol and a strong acid such as sulfuric acid or hydrochloric acid. The reaction mixture is then refluxed, and the ester product is purified by distillation or recrystallization .

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow processes and the use of advanced catalysts to increase yield and efficiency. The process may also include steps for the purification and isolation of the ester to ensure high purity and quality .

Chemical Reactions Analysis

Types of Reactions

L-Norvaline, methyl ester undergoes various chemical reactions, including:

Common Reagents and Conditions

    Hydrolysis: Acidic or basic conditions with water.

    Amidation: Ammonia or amines in organic solvents.

    Reduction: Lithium aluminum hydride in anhydrous ether.

Major Products Formed

    Hydrolysis: L-Norvaline and methanol.

    Amidation: L-Norvaline amides.

    Reduction: L-Norvaline alcohol derivatives.

Properties

IUPAC Name

methyl (2S)-2-aminopentanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H13NO2/c1-3-4-5(7)6(8)9-2/h5H,3-4,7H2,1-2H3/t5-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VXGRMCZTYDXKQW-YFKPBYRVSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(C(=O)OC)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCC[C@@H](C(=O)OC)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H13NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

131.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem
Customer
Q & A

Q1: How does L-Norvaline, methyl ester interact with serine proteases like human leukocyte elastase?

A1: this compound acts as a latent isocyanate precursor. While not inherently inhibitory, specific derivatives of this compound can irreversibly inhibit serine proteases like human leukocyte elastase []. This suggests that upon conversion to its isocyanate form, it likely interacts with the active site serine residue, forming a covalent adduct and leading to enzyme inactivation.

Q2: Can you provide the molecular formula and weight of this compound?

A2: The molecular formula for this compound is C6H13NO2, and its molecular weight is 131.17 g/mol.

Q3: Are there any studies investigating the use of this compound in computational chemistry or modeling?

A4: While the provided abstracts do not directly mention computational studies on this compound itself, the development of 14C-labelled 2,6-diaminopimelic acid, synthesized using this compound as a precursor, opens possibilities for metabolic studies [, ]. These labeled compounds can be valuable tools in investigating metabolic pathways and flux using techniques like accelerator mass spectrometry, which could be coupled with computational modeling to understand metabolic processes.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.